Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate
CAS No.: 1548292-80-3
Cat. No.: VC3106331
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1548292-80-3 |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O3/c1-2-22-16(21)17(8-10-18)9-11-19(13-15(17)20)12-14-6-4-3-5-7-14/h3-7H,2,8-9,11-13H2,1H3 |
| Standard InChI Key | GMMTUQKAOHKYSJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)CC#N |
| Canonical SMILES | CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)CC#N |
Introduction
Physical and Chemical Properties
Structure and Identification
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate (CAS: 1548292-80-3) is characterized by its distinct molecular structure featuring a piperidine ring with multiple functional groups. The compound has the molecular formula C₁₇H₂₀N₂O₃ and a molecular weight of 300.36 g/mol . Its IUPAC name is ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate, and it can be represented by the SMILES notation: CCOC(=O)C1(CC#N)CCN(CC2=CC=CC=C2)CC1=O .
The compound contains several key structural elements:
-
A piperidine ring with a carbonyl (oxo) group at position 3
-
A benzyl substituent on the nitrogen of the piperidine ring
-
A cyanomethyl group at position 4
-
An ethyl carboxylate group also at position 4
Physical Properties
Table 1 summarizes the key physical and chemical properties of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₃ |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 1548292-80-3 |
| MDL Number | MFCD28016256 |
| Physical State | Typically available as a solid |
| Purity (commercial) | Generally 95% |
The compound's physical state can vary depending on purity and crystallization conditions. The presence of the cyano group enhances its reactivity, allowing it to participate in various chemical transformations .
Chemical Reactions
Reactivity Profile
Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate can undergo various chemical reactions, owing to the presence of multiple reactive functional groups:
-
Nitrile Transformations: The cyanomethyl group can undergo hydrolysis to form corresponding amides or carboxylic acids, or reduction to form primary amines.
-
Ester Reactions: The ethyl carboxylate group can participate in hydrolysis, transesterification, or amidation reactions.
-
Carbonyl Chemistry: The ketone functionality at position 3 can undergo nucleophilic additions, reductions, or condensation reactions.
-
N-Benzyl Modifications: The benzyl group on the nitrogen can be modified through various substitution reactions or removed through debenzylation procedures.
| Reaction Partner | Functional Group Involved | Potential Transformation |
|---|---|---|
| Reducing agents (e.g., NaBH₄, LiAlH₄) | Carbonyl, Nitrile, Ester | Reduction to alcohols, amines |
| Nucleophiles | Carbonyl, Ester | Addition or substitution reactions |
| Bases | Acidic protons | Deprotonation, enabling further functionalization |
| Hydrolytic agents | Ester, Nitrile | Hydrolysis to carboxylic acids, amides |
Comparison with Similar Compounds
To better understand the unique properties and potential applications of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate, it is valuable to compare it with structurally related compounds.
Structural Analogs
Table 3 presents a comparison of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate with related compounds:
Regioisomers and Their Significance
The position of functional groups on the piperidine ring significantly influences the compound's chemical behavior and potential biological activity. Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate, with its specific arrangement of the cyanomethyl group at position 4 and the carbonyl at position 3, may exhibit distinct properties compared to its regioisomers.
Analytical Characterization
Proper characterization of Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate is essential for confirming its identity and purity. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by examining the magnetic properties of specific nuclei within the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Infrared (IR) Spectroscopy: Identifies functional groups through their characteristic absorption patterns.
-
High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume